molecular formula C18H18ClNO3S B3167363 2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide CAS No. 919023-03-3

2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide

Cat. No.: B3167363
CAS No.: 919023-03-3
M. Wt: 363.9 g/mol
InChI Key: WISXWTOZIXITFK-UHFFFAOYSA-N
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Description

“2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide” is a chemical compound with the molecular formula C18H18ClNO3S and a molecular weight of 363.86 . It is used for proteomics research .


Synthesis Analysis

Benzothiophene derivatives, which include the compound , are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a heterocyclic compound. It also contains a methoxy group (OCH3) and a benzoyl group (C6H5CO-), which are attached to the benzothiophene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 363.86 and a molecular formula of C18H18ClNO3S . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Studies

Thiophene derivatives, similar in structure to the compound , have been synthesized and evaluated for potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays, indicating potential carcinogenicity but questioning their in vivo tumorigenic capability. This research suggests a method for evaluating the carcinogenic potential of novel thiophene compounds, including the one specified【Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer, 38(4), 521-529】(https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt).

Advanced Oxidation Processes

A review by Qutob et al. (2022) on the degradation of acetaminophen through advanced oxidation processes provides insight into the environmental fate and transformation of pharmaceutical compounds. This research could guide investigations into the environmental impact and degradation pathways of complex acetamide derivatives, offering a foundation for understanding their stability and potential biotoxicity【Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). RSC Advances, 12, 18373-18396】(https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt).

Synthetic Organic Chemistry Innovations

Research on synthetic organic chemistry based on the N-Ar axis by Kondo and Murakami (2001) offers insights into the development of novel N-acylation reagents and chiral ligands, which could be relevant to the synthesis and functionalization of the specified compound. This work provides a foundation for exploring the synthetic versatility and potential applications of complex acetamides in medicinal chemistry【Kondo, K., & Murakami, Y. (2001). Journal of Synthetic Organic Chemistry Japan, 59, 866-878】(https://consensus.app/papers/organic-chemistry-based-axis-kondo/c8ae3a8858395ebe8f00248ead6b40a4/?utm_source=chatgpt).

Salicylic Acid Derivatives and Medicinal Applications

The study by Tjahjono et al. (2022) on salicylic acid derivatives highlights the development of novel compounds with anti-inflammatory and analgesic activities. Although not directly related, this research underscores the importance of exploring the therapeutic potential of novel organic compounds, including acetamide derivatives, in drug development【Tjahjono, Y., Caroline, Foe, K., Karnati, S., Ergün, S., Esar, S. Y., Wijaya, H., Hadinugroho, W., Kusindarta, D. L., & Wihadmadyatami, H. (2022). ACS Omega, 8, 42-47】(https://consensus.app/papers/synthesis-characterization-application-tjahjono/0aec67363dc5588db19640d3f9ecb738/?utm_source=chatgpt).

Properties

IUPAC Name

2-chloro-N-[3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-23-12-8-6-11(7-9-12)17(22)16-13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISXWTOZIXITFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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